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Compound of Interest

Compound Name: 2-Methyl 5-cyclohexylpentanol

Cat. No.: B8338738

For Researchers, Scientists, and Drug Development Professionals
Introduction

2-Methyl-5-cyclohexylpentanol is a primary alcohol with the molecular formula C12H240.[1] Its
structure combines a chiral center at the second carbon with a cyclohexyl ring at the terminus
of the pentanol chain. Understanding its spectroscopic properties is fundamental for its
identification, characterization, and quality control in research and development. This guide
provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2-Methyl-5-cyclohexylpentanol, alongside
generalized experimental protocols for acquiring such data.

Due to the limited availability of public experimental spectra for this specific compound, the
data presented herein is predicted based on established principles of spectroscopy and data
from analogous structures.

Data Presentation

The predicted spectroscopic data for 2-Methyl-5-cyclohexylpentanol is summarized in the
following tables for clarity and ease of comparison.

Table 1: Predicted *H NMR Spectroscopic Data
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Predicted Chemical Predicted

Protons . o Integration
Shift (6, ppm) Multiplicity

-OH 1.0-25 Singlet (broad) 1H

-CHz2- (on C1) 3.3-35 Doublet 2H

-CH- (on C2) 15-1.7 Multiplet 1H

-CHs (on C2) 0.8-1.0 Doublet 3H

-CH2- (0on C3,C4,C5) 1.1-1.4 Multiplet 6H

-CH- (cyclohexyl C1") 1.1-1.3 Multiplet 1H

-CHz- (cyclohexyl) 0.8-1.8 Multiplet 10H

Table 2: Predicted 13C NMR Spectroscopic Data

Carbon Atom Predicted Chemical Shift (8, ppm)
C1 (-CHz0H) ~68
C2 (-CH(CH3)-) ~35
C3 (-CH2-) ~30-33
C4 (-CH2-) ~30-33
C5 (-CHz2-) ~37
C1' (cyclohexyl) ~37
C2'/C6' (cyclohexyl) ~33
C3'/C5' (cyclohexyl) ~26
C4' (cyclohexyl) ~26
-CHs (on C2) ~16

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Absorption Range

Functional Group Intensity Description
(cm™)
Hydrogen-bonded
O-H Stretch 3200 - 3600 Strong, Broad
alcohol
Alkyl and Cyclohexyl
C-H Stretch (sp3) 2850 - 3000 Strong
groups
C-O Stretch 1050 - 1150 Strong Primary alcohol
Table 4: Predicted Mass Spectrometry (MS) Data
m/z Interpretation
184 Molecular lon (M+)
166 M+ - H20 (Dehydration)
153 M+ - CH20H (Alpha-cleavage)
101 Fragmentation of the pentanol chain
83 Cyclohexyl cation

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic analyses.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
e Sample Preparation:

o Accurately weigh approximately 10-20 mg of 2-Methyl-5-cyclohexylpentanol.

o Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-
d, CDCIs) in a clean, dry vial.

o Ensure the sample is fully dissolved. Gentle vortexing may be applied.
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o Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
o The final solution height in the tube should be approximately 4-5 cm.

o Cap the NMR tube securely.

o Data Acquisition:
o Insert the NMR tube into the spectrometer's spinner turbine.
o Place the sample into the NMR magnet.
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity and resolution.

o Acquire the *H NMR spectrum. A sufficient number of scans should be averaged to obtain
a good signal-to-noise ratio.

o Following *H NMR acquisition, set up and acquire the 133C NMR spectrum. This will
typically require a larger number of scans due to the lower natural abundance of the 13C
isotope.

2. Infrared (IR) Spectroscopy
o Sample Preparation (Neat Liquid):
o Place a clean, dry salt plate (e.g., NaCl or KBr) onto a holder.
o Apply one to two drops of neat 2-Methyl-5-cyclohexylpentanol to the center of the plate.

o Carefully place a second salt plate on top of the first, creating a thin liquid film between
them.

o Ensure there are no air bubbles trapped in the liquid film.
o Mount the sandwiched plates in the spectrometer's sample holder.

o Data Acquisition:
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o Record a background spectrum of the empty spectrometer.
o Place the sample holder with the prepared salt plates into the IR beam path.

o Acquire the IR spectrum of the sample. Typically, spectra are recorded from 4000 cm~1 to
400 cm™1.

3. Mass Spectrometry (MS)
o Sample Introduction and lonization:

o Introduce a small amount of the 2-Methyl-5-cyclohexylpentanol sample into the mass
spectrometer, typically via direct injection or through a gas chromatography (GC) interface.

o The sample is vaporized in the ion source.

o The vaporized molecules are bombarded with a beam of high-energy electrons (Electron
lonization - El) to form positively charged ions, including the molecular ion and various
fragment ions.

e Mass Analysis and Detection:

o The positively charged ions are accelerated into a magnetic or electric field within the
mass analyzer.

o The ions are separated based on their mass-to-charge (m/z) ratio.
o The separated ions are detected, and their abundance is recorded.

o The resulting data is plotted as a mass spectrum, showing the relative abundance of ions
at each m/z value.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the spectroscopic
analysis of 2-Methyl-5-cyclohexylpentanol.
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Caption: General workflow for the spectroscopic analysis of an organic compound.
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Caption: Logical relationship of complementary spectroscopic techniques for structural
elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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